6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
The compound “6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives, including “6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide”, involves several steps . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole carboxamide derivatives are complex and require careful control of conditions . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Properties
Thiazoles have been investigated for their antioxidant potential. The thiazole ring structure can act as a free radical scavenger, protecting cells from oxidative damage. Researchers have explored derivatives of this scaffold to develop novel antioxidants .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them interesting candidates for drug development .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. Compounds derived from this scaffold have been studied for their effectiveness against various pathogens, including bacteria and fungi .
Antiviral Potential
Researchers have explored thiazole derivatives as potential antiviral agents. These compounds may interfere with viral replication or entry mechanisms, making them valuable in the fight against viral infections .
Neuroprotective Effects
Thiazoles have been investigated for their neuroprotective properties. They may help prevent neuronal damage and improve cognitive function. Such compounds could be relevant in neurodegenerative diseases .
Antitumor and Cytotoxic Activity
Thiazole-based molecules have demonstrated antitumor and cytotoxic effects. For instance, certain derivatives have shown potent activity against prostate cancer cells . Additionally, imidazo[2,1-b][1,3]thiazole scaffolds have been tested for cytotoxicity against human cancer cell lines .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest .
Biochemical Pathways
For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of effects, including causing apoptosis of cancer cells by inhibiting tubulin polymerization .
Future Directions
Thiazole carboxamide derivatives, including “6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide”, show promise in the field of medicinal chemistry due to their potent inhibitory activities against COX enzymes . Future research could focus on optimizing these compounds to increase their selectivity and potency, as well as exploring their potential applications in other areas of medicine .
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-6-4-3-5-7-15)26-20-22-17(12-23(13)20)14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYUIDFSAFMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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